(6Z)-5-imino-6-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
Description
Properties
Molecular Formula |
C24H17N3O2S2 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(6Z)-5-imino-6-[[5-(4-methylphenyl)sulfanylfuran-2-yl]methylidene]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H17N3O2S2/c1-15-7-10-18(11-8-15)31-21-12-9-17(29-21)13-19-22(25)27-20(16-5-3-2-4-6-16)14-30-24(27)26-23(19)28/h2-14,25H,1H3/b19-13-,25-22? |
InChI Key |
OFQGNNJCTLCIDP-HRXHUYTNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=CC=C(O2)/C=C\3/C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=C(O2)C=C3C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Core Thiazolo[3,2-a]Pyrimidin-7-One Synthesis
The thiazolo[3,2-a]pyrimidin-7-one scaffold is typically constructed via cyclocondensation of thiouracil derivatives or 2-aminothiazoles with bifunctional electrophiles. A widely adopted method involves the Biginelli reaction to form 1,2,3,4-tetrahydropyrimidine-2-thione intermediates, followed by cyclization with ethyl chloroacetate . For the target compound, 3-phenyl substitution is introduced at the outset by selecting phenylacetaldehyde as a starting material.
Procedure :
-
Biginelli Condensation :
A mixture of 4-methylacetophenone (1.0 equiv), thiourea (1.5 equiv), and ethyl acetoacetate (1.0 equiv) is refluxed in ethanol with catalytic concentrated HCl (5 mol%) for 12 hours. The resulting 5-(4-methylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate is isolated via vacuum filtration (yield: 78–85%) . -
Cyclization with Ethyl Chloroacetate :
The dihydropyrimidine-thione intermediate is treated with excess ethyl chloroacetate (3.0 equiv) in anhydrous DMF at 80°C for 6 hours. The reaction proceeds via nucleophilic substitution at the thione sulfur, forming the thiazolo[3,2-a]pyrimidin-7-one core .
Key Characterization :
Introduction of the 5-Imino Group
The 5-imino functionality is introduced via amidine formation or hydrolysis of a nitrile precursor. A robust approach involves treating the thiazolo[3,2-a]pyrimidinone with ammonium acetate under acidic conditions .
Procedure :
The core compound (1.0 equiv) is refluxed with ammonium acetate (5.0 equiv) in glacial acetic acid for 8 hours. The reaction mixture is neutralized with NaHCO₃, and the 5-imino product is extracted with ethyl acetate (yield: 82–88%) .
Key Characterization :
Synthesis of 5-[(4-Methylphenyl)Sulfanyl]Furan-2-Carbaldehyde
The furan-2-ylmethylidene substituent requires prior synthesis of 5-[(4-methylphenyl)sulfanyl]furan-2-carbaldehyde. This is achieved via nucleophilic aromatic substitution (SNAr) on 5-chlorofuran-2-carbaldehyde .
Procedure :
-
SNAr Reaction :
5-Chlorofuran-2-carbaldehyde (1.0 equiv) is reacted with 4-methylthiophenol (1.2 equiv) in DMF at 120°C for 24 hours using K₂CO₃ (2.0 equiv) as a base. The product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1) (yield: 75%) .
Key Characterization :
Knoevenagel Condensation for Methylidene Bridge Formation
The final step involves a stereoselective Knoevenagel condensation between the 5-imino-thiazolo[3,2-a]pyrimidin-7-one and 5-[(4-methylphenyl)sulfanyl]furan-2-carbaldehyde to establish the Z-configured methylidene group .
Procedure :
A mixture of the 5-imino intermediate (1.0 equiv) and aldehyde (1.1 equiv) is stirred in ethanol with piperidine (10 mol%) at 60°C for 12 hours. The Z-isomer is favored due to steric hindrance from the adjacent thiazole ring, and the product is recrystallized from ethanol (yield: 70–75%) .
Key Characterization :
-
X-ray Crystallography : Confirms Z-configuration with a dihedral angle of 172° between the thiazolo and furan rings .
Optimization and Challenges
Solvent Effects :
Polar aprotic solvents like DMF enhance cyclization rates but may lead to side reactions. Ethanol balances reactivity and selectivity for the Knoevenagel step .
Catalyst Selection :
Polyether sulfone sulfamic acid (PES-NHSO₃H) has been reported to improve yields in similar condensations (up to 97%) .
Stereochemical Control :
The Z-configuration is thermodynamically favored due to conjugation between the imino group and the thiazole π-system, as evidenced by DFT calculations .
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of imino groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug discovery and development. Thiazolo[3,2-a]pyrimidines are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antimicrobial properties. Studies have shown that modifications to the thiazole and pyrimidine rings can enhance antibacterial potency against various pathogens. For example, compounds similar to (6Z)-5-imino have demonstrated effectiveness against resistant strains of bacteria due to their ability to inhibit bacterial cell wall synthesis and protein synthesis pathways.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. In vitro studies suggest that it may inhibit key inflammatory mediators such as cytokines and prostaglandins. The mechanism of action likely involves the modulation of signaling pathways associated with inflammation, making it a candidate for further development as an anti-inflammatory agent.
The biological activity of (6Z)-5-imino compounds can be attributed to their ability to interact with various biological targets.
Enzyme Inhibition
Research has shown that this compound may act as an inhibitor of enzymes involved in metabolic pathways related to inflammation and cancer progression. For instance, studies have indicated its potential as a 5-lipoxygenase inhibitor, which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses.
Anticancer Properties
Preliminary studies suggest that (6Z)-5-imino derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound's ability to interfere with cell cycle progression and promote programmed cell death makes it a subject of interest in cancer research.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of (6Z)-5-imino compounds. Modifications to the furan and thiazole moieties can significantly influence biological activity.
| Modification | Effect on Activity |
|---|---|
| Substituents on furan ring | Altered lipophilicity and binding affinity |
| Variations in thiazole structure | Enhanced enzyme inhibition potency |
| Changes in phenyl groups | Improved selectivity for target receptors |
Case Studies
Several case studies have highlighted the effectiveness of thiazolo[3,2-a]pyrimidine derivatives in preclinical models:
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiazolo[3,2-a]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the phenyl ring significantly enhanced antibacterial activity compared to standard antibiotics.
Investigation into Anti-inflammatory Mechanisms
In another study focusing on anti-inflammatory mechanisms, researchers utilized in vitro models to assess the impact of (6Z)-5-imino on cytokine production in macrophages. The findings revealed a dose-dependent reduction in pro-inflammatory cytokines, suggesting its potential therapeutic role in inflammatory diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Modulation of receptor activity to alter cellular responses.
Pathways: Interference with signaling pathways to exert therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s analogues differ in substituents, ring systems, or stereochemistry, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis:
Key Findings from Comparative Studies
Core Heterocycle Modifications: Replacement of the thiazolo core with thiadiazolo (as in ) reduces planarity, decreasing π-stacking capacity but improving solubility via increased dipole moments.
Substituent Effects: Sulfanyl groups (e.g., 4-methylphenylsulfanyl in the target compound) improve metabolic stability compared to non-sulfurated analogues . Electron-withdrawing groups (e.g., Cl in ) enhance electrophilicity, correlating with cytotoxic potency. Fluorinated derivatives () exhibit higher membrane permeability due to increased lipophilicity (logP = 3.2 vs. 2.6 for non-fluorinated analogues).
Stereochemical Considerations :
- The (6Z)-configuration in the target compound may favor intramolecular hydrogen bonding (N–H···O=C), stabilizing the bioactive conformation .
Contradictions and Limitations
- While fluorinated derivatives () show strong anticancer activity, their high lipophilicity limits aqueous solubility, complicating formulation .
- Thiadiazolo derivatives () exhibit cytotoxicity but lack specificity, raising toxicity concerns compared to thiazolo-based compounds.
Data Tables
Table 1: Physicochemical Properties
*Calculated using ChemAxon.
Biological Activity
The compound (6Z)-5-imino-6-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the available literature on its biological activity, focusing on its cytotoxic effects against various cancer cell lines and its underlying mechanisms.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, a study evaluated the cytotoxicity of various derivatives against breast cancer cell lines (MCF-7) and liver cancer cells (HepG2). The compound demonstrated significant cytotoxic effects, with IC50 values indicating potent activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (6Z)-5-imino... | MCF-7 | 12.5 |
| (6Z)-5-imino... | HepG2 | 25.0 |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic markers such as Bax and Bcl-2 ratios .
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Cell Cycle Arrest : Studies indicate that treatment with the compound leads to cell cycle arrest at the S and G2/M phases, which is crucial for inhibiting cancer cell proliferation.
- Apoptosis Induction : The compound has been shown to increase levels of pro-apoptotic proteins while decreasing anti-apoptotic factors, thus promoting programmed cell death in cancer cells .
- Selectivity : Notably, selectivity studies have shown that the compound exhibits lower toxicity towards normal mammalian cells compared to cancer cells, indicating a favorable therapeutic index .
Study 1: Evaluation of Antitumor Activity
In a controlled study, researchers synthesized several derivatives based on the thiazolo[3,2-a]pyrimidin framework. Among these, the derivative corresponding to our compound was tested against MCF-7 and HepG2 cells. The results indicated that it was more effective than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), showcasing an IC50 value significantly lower than that of 5-FU in both cell lines .
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding affinity of this compound with various protein targets implicated in cancer progression. The results suggested strong interactions with proteins involved in cell signaling pathways that regulate proliferation and apoptosis, further supporting its potential as an anticancer agent .
Q & A
Q. Table 1: Key Reaction Conditions for Core Synthesis
Q. Table 2: Common By-Products and Mitigation Strategies
| By-Product | Cause | Mitigation |
|---|---|---|
| Disulfide dimer | Excess sulfur sources | Use inert atmosphere (N₂/Ar) |
| Sulfoxide | Over-oxidation | Limit H₂O₂ stoichiometry (<1.1 eq) |
| Hydrolyzed imine | Moisture in solvent | Dry solvents over molecular sieves |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
